

An In-depth Technical Guide to the Physicochemical Properties of ML315 Hydrochloride

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Compound of Interest

Compound Name: ML 315 hydrochloride

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Abstract

ML315 hydrochloride is a potent and selective dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK). This technical guide provides a comprehensive overview of the physicochemical properties of ML315 hydrochloride, its mechanism of action through the inhibition of key signaling pathways, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug discovery.

Physicochemical Properties

ML315 hydrochloride is a synthetic organic compound belonging to the pyrimidine class. The following table summarizes its key physicochemical properties. Due to the limited availability of experimental data for certain parameters, predicted values from computational models are provided where noted.

Property	Value	Source
Chemical Name	5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride	Internal
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ N ₃ O ₂ · HCl	[1]
Molecular Weight	410.68 g/mol	[1]
CAS Number	1440251-53-5	[1]
Appearance	Solid	[2]
Solubility	Soluble to 100 mM in DMSO Soluble to 50 mM in ethanol	[1]
Aqueous Solubility	Data not available	[2]
Melting Point	Data not available (Predicted: ~220-240 °C)	[2]
pKa	Data not available (Predicted acidic pKa: ~7.5-8.5; Predicted basic pKa: ~2.5-3.5)	Internal
Purity	≥98% (by HPLC)	[1]

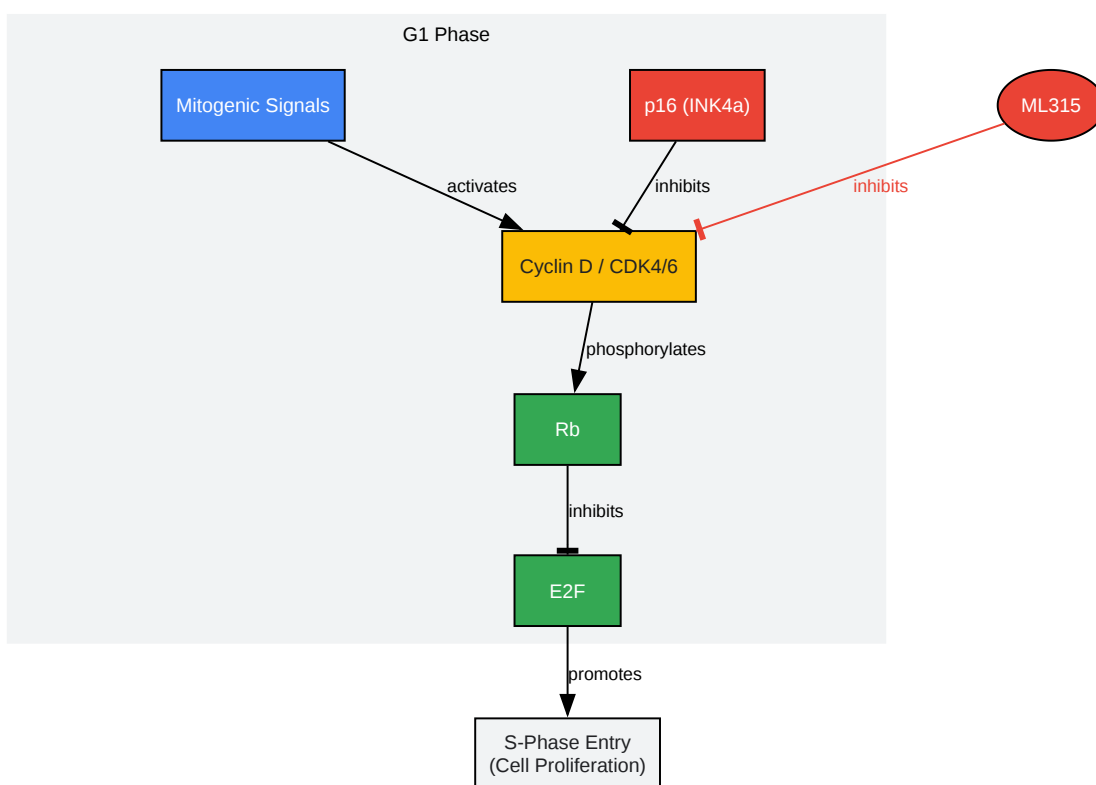
Note on Predicted Values: The melting point and pKa values are estimations derived from computational prediction tools and should be confirmed experimentally.

Mechanism of Action and Signaling Pathways

ML315 is a dual-selective inhibitor of the Clk and DYRK families of protein kinases.[3] These kinases play crucial roles in various cellular processes, and their dysregulation is implicated in several diseases, including cancer and neurological disorders.

Inhibition of Cyclin-Dependent Kinase (CDK)-like (Clk) Kinases

The Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing. By inhibiting Clks, ML315 can modulate the splicing of various genes, which can be particularly relevant in cancer cells that often exhibit altered splicing patterns. The general mechanism of CDK inhibition involves blocking the cell cycle progression. CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle.[4][5] Inhibition of CDK-like kinases by ML315 can arrest the cell cycle and inhibit tumor growth.

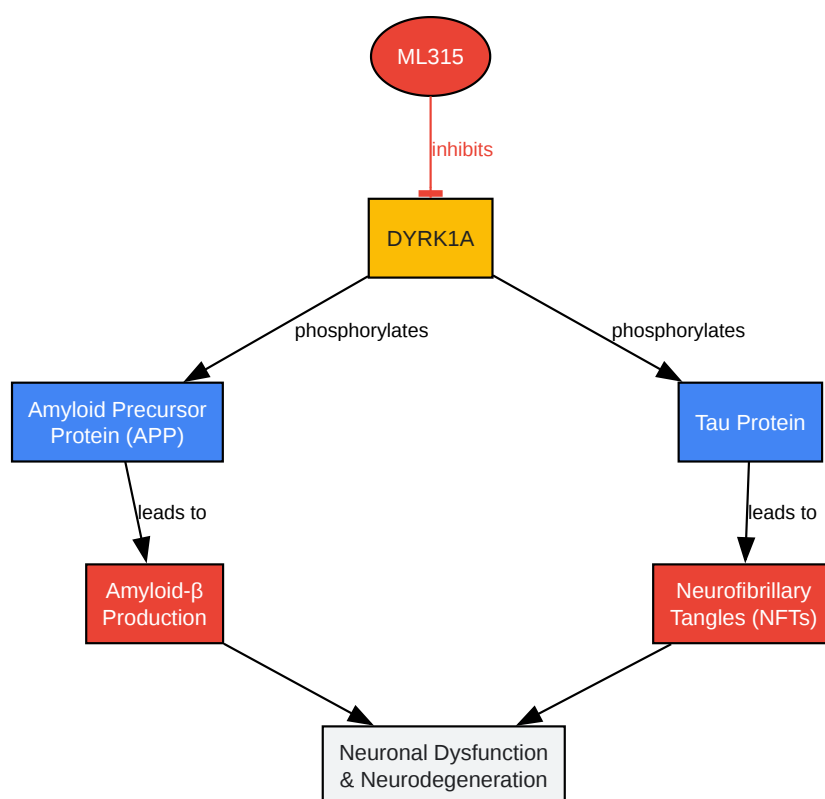


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Caption: CDK Signaling Pathway Inhibition by ML315.

Inhibition of Dual-specificity Tyrosine-regulated Kinases (DYRK)

The DYRK family, particularly DYRK1A, is implicated in neurodevelopment and is linked to neurodegenerative diseases like Alzheimer's and Down syndrome.[6][7] DYRK1A can phosphorylate several downstream targets, including the amyloid precursor protein (APP) and tau protein, contributing to the pathology of these diseases.[6] By inhibiting DYRK1A, ML315 can potentially mitigate the neurotoxic effects associated with its overexpression.



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Caption: DYRK1A Signaling Pathway Inhibition by ML315.

Experimental Protocols

The following section details the methodologies for key experiments to characterize ML315 hydrochloride.

Determination of Physicochemical Properties

Objective: To determine the temperature range over which ML315 hydrochloride transitions from a solid to a liquid.

Protocol:

- Ensure the ML315 hydrochloride sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into a calibrated melting point apparatus.
- Heat the sample at a rate of 10-20 °C/minute initially to get an approximate melting range.
- Allow the apparatus to cool.
- For an accurate measurement, repeat the process with a new sample, heating at a slower rate of 1-2 °C/minute when the temperature is within 20 °C of the approximate melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Objective: To determine the acid dissociation constant(s) of ML315 hydrochloride.

Protocol:

- Prepare a stock solution of ML315 hydrochloride in a suitable solvent (e.g., DMSO).
- Prepare a series of buffers with a range of known pH values.
- Add a small, constant volume of the ML315 hydrochloride stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.
- Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.

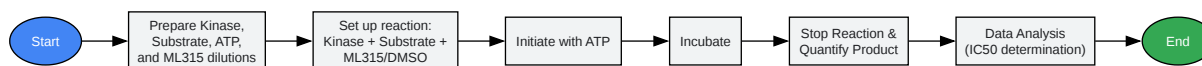
- Plot the absorbance at the selected wavelength(s) against the pH.
- The resulting titration curve can be analyzed to determine the pKa value(s), which correspond to the pH at the inflection point(s) of the curve.

Biological Assays

Objective: To determine the inhibitory potency (e.g., IC_{50}) of ML315 hydrochloride against target kinases (Clk and DYRK families).

Protocol:

- Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
- Prepare serial dilutions of ML315 hydrochloride in DMSO.
- Add the diluted ML315 hydrochloride or DMSO (as a control) to the reaction wells.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Incubate the reaction for a specific time at an optimal temperature (e.g., 30 °C).
- Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (^{32}P -ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).^[3]
- Plot the percentage of kinase inhibition against the logarithm of the ML315 hydrochloride concentration.
- Fit the data to a dose-response curve to calculate the IC_{50} value.



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Caption: Experimental Workflow for Kinase Inhibition Assay.

Analytical Methods

Objective: To assess the purity of the ML315 hydrochloride sample.

Protocol:

- Develop a suitable HPLC method, including the choice of a column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid), flow rate, and detection wavelength (determined from the UV-Vis spectrum of ML315).
- Prepare a standard solution of ML315 hydrochloride of known concentration in a suitable solvent.
- Inject the standard solution into the HPLC system to determine the retention time of the main peak.
- Prepare a solution of the ML315 hydrochloride sample to be tested at a similar concentration.
- Inject the sample solution into the HPLC system.

- Analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Objective: To confirm the chemical structure of ML315 hydrochloride.

Protocol:

- Dissolve a small amount of ML315 hydrochloride in a suitable deuterated solvent (e.g., DMSO- d_6).
- Acquire a 1H NMR spectrum to observe the proton signals.
- Acquire a ^{13}C NMR spectrum to observe the carbon signals.
- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.
- Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the observed spectra are consistent with the expected structure of ML315 hydrochloride.

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of Clk and DYRK kinases in health and disease. This guide provides essential physicochemical data, an overview of its mechanism of action, and detailed experimental protocols to aid researchers in their investigations. The provided information, including the predicted properties and signaling pathway diagrams, serves as a solid foundation for further studies into the therapeutic potential of ML315 and related compounds. It is recommended that the predicted physicochemical properties be experimentally verified to ensure the highest accuracy in future research endeavors.

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